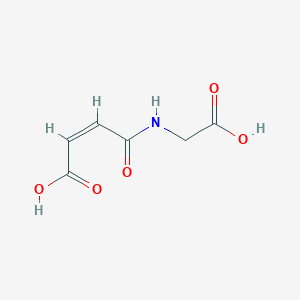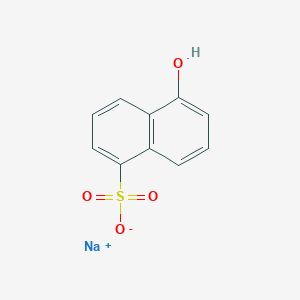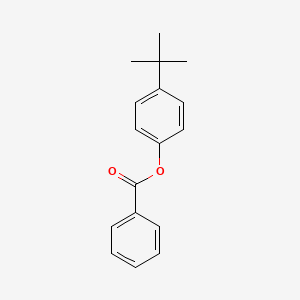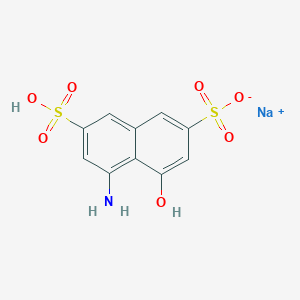
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate” is known as Hydrochloric Acid. It is a colorless, pungent solution of hydrogen chloride (HCl) in water. Hydrochloric Acid is a highly corrosive, strong mineral acid with many industrial uses. It is naturally found in gastric acid within the human stomach.
准备方法
Hydrochloric Acid can be prepared through several synthetic routes:
Direct Synthesis: This involves the direct combination of hydrogen gas and chlorine gas to form hydrogen chloride, which is then dissolved in water to produce Hydrochloric Acid.
Industrial Production: The most common industrial method is the chlor-alkali process, where sodium chloride (salt) is electrolyzed to produce chlorine gas, which is then reacted with hydrogen gas to form hydrogen chloride. This hydrogen chloride is subsequently dissolved in water to yield Hydrochloric Acid.
化学反应分析
Hydrochloric Acid undergoes various types of chemical reactions:
Oxidation-Reduction Reactions: Hydrochloric Acid can act as a reducing agent. For example, it reacts with manganese dioxide to produce chlorine gas.
Substitution Reactions: It reacts with metals to produce metal chlorides and hydrogen gas. For instance, it reacts with zinc to form zinc chloride and hydrogen.
Neutralization Reactions: Hydrochloric Acid reacts with bases to form salts and water. For example, it reacts with sodium hydroxide to produce sodium chloride and water.
Common reagents and conditions used in these reactions include metals, metal oxides, and bases. The major products formed from these reactions are metal chlorides, hydrogen gas, and water.
科学研究应用
Hydrochloric Acid has a wide range of scientific research applications:
Chemistry: It is used in the preparation of inorganic and organic compounds. It is also used in acid-base titrations and pH control.
Biology: Hydrochloric Acid is used in the digestion of proteins and the activation of enzymes in biological research.
Medicine: It is used in the production of pharmaceuticals and as a reagent in various diagnostic tests.
Industry: Hydrochloric Acid is used in the production of chlorides, fertilizers, and dyes. It is also used in the pickling of steel, leather processing, and household cleaning products.
作用机制
Hydrochloric Acid exerts its effects through its strong acidic nature. It dissociates completely in water to release hydrogen ions (H+) and chloride ions (Cl-). The hydrogen ions are responsible for the acid’s corrosive properties and its ability to react with bases to form salts. The chloride ions can participate in various chemical reactions, including the formation of metal chlorides.
相似化合物的比较
Hydrochloric Acid can be compared with other strong acids such as sulfuric acid and nitric acid. While all these acids are strong and highly corrosive, Hydrochloric Acid is unique in its ability to produce chloride ions, which are essential in many chemical reactions. Similar compounds include:
Sulfuric Acid (H2SO4): A strong acid used in the production of fertilizers and in battery acid.
Nitric Acid (HNO3): A strong acid used in the production of explosives and fertilizers.
Phosphoric Acid (H3PO4): A weaker acid used in food additives and rust removal.
Hydrochloric Acid’s uniqueness lies in its simple composition and its widespread use in various industries and scientific research.
属性
IUPAC Name |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILZZVXGUNELN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane](/img/structure/B7775422.png)
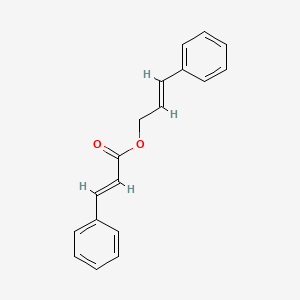
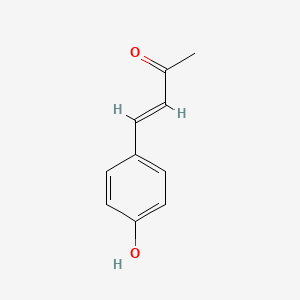
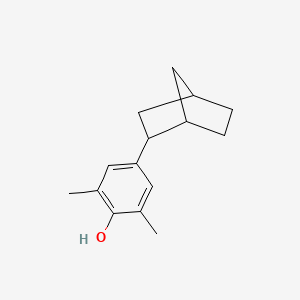
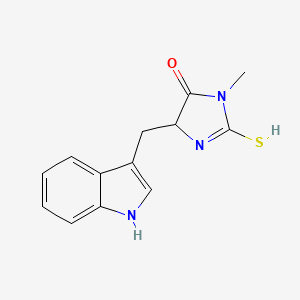
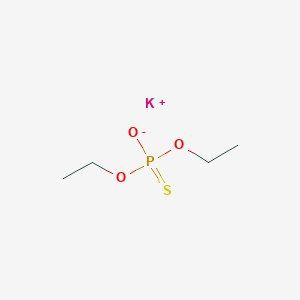
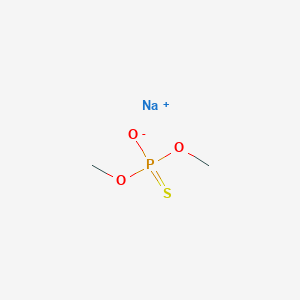
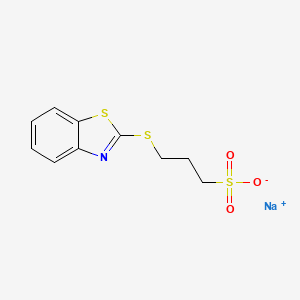
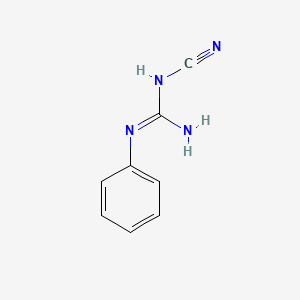

![(Z)-[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B7775475.png)
